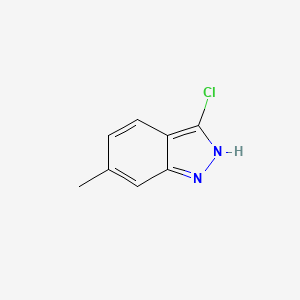

3-Chloro-6-methyl-1H-indazole

Description

Significance of Indazole Scaffolds in Synthetic and Medicinal Chemistry

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, represents a cornerstone in the fields of synthetic and medicinal chemistry. nih.govorgsyn.orgacs.org Recognized as a "privileged scaffold," its unique structural and chemical properties make it a versatile building block for the synthesis of more complex heterocyclic systems. nih.gov The presence of tautomeric forms and the ability to functionalize the ring at various positions allow for the fine-tuning of physicochemical properties, which is crucial in drug design and development. nih.govimist.ma

In medicinal chemistry, indazole derivatives are integral to a vast number of compounds with a broad spectrum of biological activities. nih.gov This includes applications as anti-inflammatory, antimicrobial, antiviral, and antitumor agents. nih.govnih.gov The structural diversity of indazole analogs has garnered significant attention from researchers, leading to their incorporation into numerous commercially available drugs and compounds currently in clinical trials. nih.govorgsyn.org The indazole core is a key feature in several FDA-approved drugs, such as Granisetron, used as an antiemetic in cancer therapy, and Axitinib, a tyrosine kinase inhibitor for treating renal cell carcinoma. acs.org The ability of the indazole structure to interact with various biological targets, including enzymes and receptors, underscores its therapeutic potential and sustained importance in the quest for novel drug candidates. researchgate.netiucr.org

The significance of the indazole scaffold also extends to organic synthesis, where it serves as a crucial intermediate. researchgate.net Synthetic chemists have developed numerous methods for the construction and modification of the indazole ring system, reflecting its high demand and utility. orgsyn.orgrsc.org These synthetic advancements provide access to a wide array of substituted indazoles, enabling extensive structure-activity relationship (SAR) studies to optimize biological efficacy.

Table 1: Examples of Biological Activities of Indazole Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govnih.gov |

| Anti-inflammatory | nih.govnih.gov |

| Antimicrobial | nih.govnih.gov |

| Antiviral | nih.gov |

| Anti-HIV | nih.gov |

| Antifungal | nih.gov |

| Antiarrhythmic | nih.gov |

| Antileishmanial | nih.gov |

| Kinase Inhibition |

Historical Context of 3-Chloro-6-methyl-1H-indazole within Indazole Research

The specific historical context of this compound is embedded within the broader and extensive history of indazole chemistry. Research into indazole and its derivatives has been ongoing for over a century, with early work focusing on the fundamental synthesis and reactivity of the parent heterocycle. The development of substituted indazoles, such as the title compound, is a direct result of the systematic exploration of this scaffold in medicinal chemistry.

The appearance of this compound (CAS No. 885271-60-3) in the catalogs of chemical suppliers and its use in recent scientific literature, such as in the synthesis of more complex derivatives, indicates its role as a modern building block. researchgate.net For instance, related structures like 3-chloro-6-nitro-1H-indazole have been utilized in the synthesis of compounds with potential antileishmanial activity, highlighting the ongoing investigation into the therapeutic applications of substituted indazoles. nih.govimist.maiucr.org The synthesis of various N-substituted prolinamido indazoles as potential Rho kinase inhibitors further illustrates the contemporary focus on modifying the indazole scaffold to develop new therapeutic agents. nih.gov Therefore, the history of this compound is less about a singular discovery and more a part of the continuous evolution of indazole chemistry driven by the search for new and improved pharmaceuticals.

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLANKYFLBMWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595846 | |

| Record name | 3-Chloro-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-60-3 | |

| Record name | 3-Chloro-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Chloro 6 Methyl 1h Indazole

Established Synthetic Pathways for 3-Chloro-6-methyl-1H-indazole

Established methods for synthesizing the indazole core are foundational in organic chemistry. These pathways often involve multi-step procedures starting from readily available aromatic precursors.

Conventional Synthetic Routes

Conventional syntheses of indazoles, including this compound, typically rely on cyclization reactions of substituted anilines or phenylhydrazines. A primary method is the diazotization of an appropriately substituted o-alkylaniline, followed by an acid-promoted intramolecular cyclization. thieme-connect.deprimescholars.com For the target molecule, this would involve starting with a derivative of 2-amino-5-chlorotoluene. A patent describes a process for synthesizing 3-methyl-1H-indazole starting from acetophenone, which undergoes nitration, reduction to an amino group, diazotization, and finally cyclization with a reducing agent like stannous chloride (SnCl₂). google.com

Another widely used approach is the condensation of o-halobenzaldehydes or ketones with hydrazine (B178648) and its derivatives. chemicalbook.comthieme-connect.de The reaction of an o-fluorobenzaldehyde with hydrazine, for example, can effectively produce the indazole ring system. acs.org In a related pathway, 1-acyl-2-fluoroarenes react with hydrazine to generate 3-substituted 1H-indazoles. thieme-connect.de An improvement on the intramolecular cyclization of phenylhydrazine (B124118) has been shown to increase yield and shorten reaction times for compounds like 6-chloro-3-methyl-1H-indazole. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In response to the growing need for sustainable chemical manufacturing, several green synthetic methods for indazole derivatives have been developed. These approaches focus on using environmentally benign catalysts and solvents, often with improved reaction efficiency.

One such method employs ammonium (B1175870) chloride (NH₄Cl) as a mild, inexpensive, and eco-friendly acid catalyst for the synthesis of 1-H-indazole derivatives in ethanol (B145695), utilizing a simple grinding protocol. samipubco.com Another innovative green strategy involves a one-pot, citric acid-mediated regioselective synthesis of N-alkylated indazoles. primescholars.com This reaction proceeds in a mixture of ethanol and water, utilizing a biodegradable catalyst to achieve high yields. primescholars.com

Furthermore, natural catalysts have been explored for indazole synthesis. Lemon peel powder has been successfully used as an efficient, natural, and biodegradable catalyst for the synthesis of 1H-indazoles from substituted aldehydes and hydrazine hydrate (B1144303) under ultrasound irradiation. researchgate.net This method offers the advantages of good yields and short reaction times. researchgate.net

Optimization of Synthetic Reaction Conditions

Optimizing reaction parameters such as catalysts, solvents, and temperature is critical for maximizing the efficiency of indazole synthesis.

Catalytic Systems in Indazole Synthesis

A variety of catalytic systems have been developed to facilitate the synthesis of indazoles. Transition metal catalysts are particularly prominent. Palladium-based catalysts, such as Pd(OAc)₂ and PdCl₂, are used in the condensation of 2-bromobenzaldehydes with hydrazines. thieme-connect.de Other metals, including Rhodium (Rh) and Cobalt (Co), have also been utilized to catalyze the formation of the indazole ring. mdpi.com

A novel approach involves silver(I)-mediated intramolecular oxidative C-H amination to construct the indazole ring system. nih.govacs.orgacs.org This method is efficient for producing a variety of 3-substituted indazoles. acs.org For derivatives like 3-chloro-6-nitro-1H-indazole, copper iodide (CuI) has been used as a catalyst in "click chemistry" reactions to achieve regioselective synthesis with good yields. nih.gov

Beyond metal catalysts, simple and green alternatives have proven effective. As mentioned, mild acids like ammonium chloride and biodegradable catalysts such as citric acid are used in green synthetic protocols. primescholars.comsamipubco.com

| Catalyst System | Precursors | Reaction Type | Reference(s) |

| SnCl₂·H₂O | 2-aminoacetophenone derivative | Reductive Cyclization | google.com |

| Pd(OAc)₂ / dppp | 2-bromobenzaldehyde, Hydrazine | Buchwald-Hartwig Cyclization | thieme-connect.de |

| Ag(I) salts | Arylhydrazones | Oxidative C-H Amination | nih.gov, acs.org, acs.org |

| CuI | Azide and Alkyne derivatives | Azide-Alkyne Cycloaddition (CuAAC) | nih.gov |

| NH₄Cl | o-hydroxybenzaldehyde, Hydrazine | Condensation/Cyclization | samipubco.com |

| Citric Acid | 2-methylanilines, NaNO₂ | Diazotization/Cyclization | primescholars.com |

| Lemon Peel Powder | 2-substituted aldehydes, Hydrazine | Condensation/Cyclization | researchgate.net |

Solvent Effects and Reaction Kinetics

The choice of solvent and control over reaction kinetics significantly impact the outcome of indazole synthesis. In a study on the continuous-flow synthesis of a fluoro-substituted indazole, N-Methyl-2-pyrrolidone (NMP) was identified as the solvent of choice over others like DMF, THF, DMSO, and acetone, which showed lower product formation or poor stability at high temperatures. clockss.org This study also highlighted the importance of optimizing residence time and reaction temperature to achieve high yields, with over 85% yield possible under optimized flow conditions. clockss.org

Green chemistry approaches often utilize less hazardous solvents. For instance, the use of ethanol or ethanol/water mixtures is a key feature of syntheses catalyzed by ammonium chloride and citric acid, respectively. primescholars.comsamipubco.com The use of ultrasound irradiation in conjunction with a natural catalyst has been shown to shorten reaction times considerably. researchgate.net Improving conventional methods has also focused on simplifying post-treatment and reducing reaction duration. researchgate.net

Novel Synthetic Strategies for this compound and its Analogues

Modern synthetic chemistry has introduced several novel strategies for constructing the indazole scaffold, offering access to a wider range of derivatives through innovative reaction mechanisms.

One of the most significant recent advancements is the use of C-H activation and functionalization. A silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones provides a direct route to 1H-indazoles. nih.govacs.orgacs.org This method avoids the need for pre-functionalized starting materials. Similarly, Rh(III)/Cu(II)-cocatalyzed synthesis via C-H amidation and subsequent N-N bond formation represents another advanced C-H functionalization strategy. acs.org

The 1,3-dipolar cycloaddition reaction is another powerful tool. An efficient pathway for synthesizing derivatives of 3-chloro-6-nitro-1H-indazole utilizes a 1,3-dipolar cycloaddition, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.net This approach allows for the highly regioselective synthesis of 1,2,3-triazole-substituted indazoles with yields ranging from 82% to 90%. nih.gov

Continuous-flow synthesis is emerging as a novel process strategy that enables efficient, controlled, and safer production of 1H-indazoles, particularly for reactions requiring high temperatures. clockss.org This technique allows for precise control over reaction parameters, leading to high yields and purity. clockss.org

One-Pot Synthesis Approaches

One-pot synthesis offers a streamlined and efficient pathway to substituted indazoles, minimizing waste and operational complexity. While specific one-pot procedures for this compound are not extensively detailed in dedicated literature, established methods for analogous indazole derivatives provide a clear blueprint. A prevalent strategy involves the in-situ generation of a reactive intermediate from a suitable precursor, which then undergoes cyclization to form the indazole ring.

A general and versatile one-pot protocol for the synthesis of 1-aryl-1H-indazoles has been developed, which can be adapted for the synthesis of other indazole derivatives. researchgate.net This approach circumvents the need for limiting substitution patterns often required for SNAr cyclization, achieving yields between 62-78%. researchgate.net For instance, a one-pot method for preparing 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation has been demonstrated. nih.gov In this procedure, a chlorine-containing hydrazone is generated in situ from a 1,1-dialkylhydrazone and N-chlorosuccinimide (NCS), which then reacts with an aryne precursor to yield the indazole. nih.gov This method has been optimized to use a slight excess of the hydrazone and NCS, with both steps conveniently proceeding in acetonitrile (B52724) at 65°C. nih.gov

Another relevant one-pot approach involves the reaction of o-alkylsubstituted anilines with a diazotizing agent, followed by acid-promoted cyclization. primescholars.com For example, 2-methyl anilines can be reacted with sodium nitrite (B80452) and then with ethyl chloroacetate (B1199739) in a single pot to construct the 1H-indazole ring, followed by N-alkylation. primescholars.com The choice of a biodegradable α-hydroxy acid as a catalyst makes this an environmentally benign option. primescholars.com

These one-pot methodologies highlight the potential for the efficient synthesis of this compound by carefully selecting the appropriate starting materials and reaction conditions.

Flow Chemistry Applications

Flow chemistry has emerged as a powerful technology in the pharmaceutical industry, offering enhanced safety, reproducibility, and scalability for the synthesis of pharmaceutically relevant compounds. researchgate.net The application of flow chemistry to the synthesis of indazoles provides a safe and scalable route for the rapid production of multi-gram quantities. researchgate.net

A general and versatile route utilizing flow chemistry has been reported for the synthesis of a range of known and novel indazoles, including 3-amino and 3-hydroxy analogues. researchgate.net This highlights the potential for adapting such a system for the synthesis of this compound. Continuous-flow strategies have been successfully employed for the reaction of o-fluorobenzaldehydes with hydrazine derivatives to produce 1H-indazoles in a controlled, safe, and efficient manner. acs.orgclockss.org This method is particularly advantageous as it mitigates the risks associated with highly reactive intermediates and exothermic reactions often encountered in batch processes. clockss.org

The synthesis of indazoles from ortho-alkoxy acetophenones and hydrazine hydrate has been shown to be effective in various solvents, with DMSO providing good yields in the presence of a catalytic amount of molecular iodine. researchgate.net Such a reaction could be readily translated to a flow chemistry setup, allowing for precise control over reaction parameters and potentially improving yields and purity.

While a specific flow chemistry synthesis for this compound is not explicitly documented, the existing literature strongly supports the feasibility of developing such a process. The key would be the adaptation of established flow protocols for substituted indazoles, likely involving the reaction of a suitably substituted o-halobenzaldehyde or o-haloketone with a hydrazine source within a continuous reactor system.

Scale-Up Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The synthesis of related compounds has been successfully scaled up, providing valuable insights. For example, the synthesis of a dual Src/Abl kinase inhibitor involved a sequence where all steps were executed on a 50 g or larger scale with comparable chemical yields. acs.org

A patent for the synthesis of 3-methyl-1H-indazole highlights a process suitable for large-scale industrial production. google.com This method involves the nitration of acetophenone, followed by reduction to 2-aminoacetophenone, and subsequent diazotization and cyclization. google.com The use of calcium silicate (B1173343) as a catalyst in the nitration step was found to significantly improve the yield of the 2-nitroacetophenone precursor. google.com Such process optimization is crucial for industrial-scale synthesis.

The chlorination of the 3-position of the indazole ring is a key step in the synthesis of the target molecule. N-chlorosuccinimide (NCS) is a commonly used chlorinating agent for this transformation. chim.it The reaction conditions, including the choice of solvent, can significantly impact the yield. For instance, a DMSO-catalyzed reaction using NCS for the chlorination of 5-methoxycarbonylindazole at the 3-position showed a marked improvement in yield compared to the same reaction without DMSO. chim.it

For large-scale production, both batch and continuous reactors can be adapted. Flow chemistry, as discussed previously, offers significant advantages for scale-up due to its inherent safety and efficiency. researchgate.netclockss.org The ability to perform reactions under high temperature and pressure in a controlled manner can lead to shorter reaction times and higher throughput.

Chemical Reactivity and Derivatization Studies of 3 Chloro 6 Methyl 1h Indazole

Reactivity of the Indazole Core of 3-Chloro-6-methyl-1H-indazole

The indazole ring, a bicyclic system composed of fused benzene (B151609) and pyrazole (B372694) rings, exhibits a unique reactivity profile. The presence of two nitrogen atoms in the five-membered ring influences the electron distribution and susceptibility to various chemical transformations. Indazole can exist in two tautomeric forms, 1H- and 2H-indazole, resulting from the migration of a proton between the two nitrogen atoms. The non-substituted indazole predominantly exists as the 1H-tautomer, a preference that is supported by spectroscopic data. researchgate.netimist.ma

Functionalization at different positions of the indazole ring can lead to a vast number of derivatives with potential therapeutic applications. researchgate.netimist.ma The reactivity of the indazole core in this compound is influenced by the existing chloro and methyl substituents. These groups can direct or modulate the outcome of further reactions on the bicyclic system.

Functional Group Interconversions on this compound

The chlorine atom at the 3-position of the indazole ring is a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. For instance, 3-Chloro-1-methyl-1H-indazole has been shown to react with amino acids such as β-alanine, glycine, and alanine, where the amino group displaces the chloride to form new carbon-nitrogen bonds. researchgate.netresearchgate.net This type of reaction is typically carried out in the presence of a base, such as sodium carbonate, to facilitate the nucleophilic attack. researchgate.netresearchgate.net

Similarly, reaction with acetamide (B32628) can lead to the formation of an N-acetyl derivative at the 3-position. researchgate.netresearchgate.net These transformations highlight the utility of the 3-chloro substituent as a leaving group for the synthesis of a diverse range of indazole derivatives.

While direct modification of the methyl group at the 6-position of this compound is less commonly reported, analogous structures provide insight into potential transformations. For example, the methyl group on the indazole ring can be a precursor for other functionalities. One reported method involves the bromination of a related 6-methyl-1H-indazole derivative to form a 6-(bromomethyl)-1H-indazole. researchgate.net This brominated intermediate is then susceptible to nucleophilic substitution, for example, with ethylthiol (EtSH) in the presence of a base like DBU, to yield 6-[(ethylthio)methyl]-1H-indazole. researchgate.net This two-step process effectively converts the methyl group into a functionalized thioether side chain.

The nitrogen atom at the 1-position of the 1H-indazole ring is readily derivatized through N-alkylation reactions. The reaction of 3-chloro-5-nitroindazole with methyl iodide in the presence of potassium hydroxide (B78521) results in the methylation of the N1-position, yielding 3-chloro-1-methyl-5-nitro-1H-indazole. nih.gov A similar strategy has been applied to 3-chloro-6-nitroindazole, which reacts with allyl bromide in the presence of potassium carbonate to afford 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole. researchgate.netimist.ma

The regioselectivity of N-alkylation can be influenced by steric and electronic effects of substituents on the indazole ring, as well as the reaction conditions. beilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for achieving selective N-1 alkylation for a range of substituted indazoles. beilstein-journals.org

| Starting Material | Reagent | Product | Reference |

| 3-Chloro-5-nitroindazole | Methyl iodide, KOH | 3-Chloro-1-methyl-5-nitro-1H-indazole | nih.gov |

| 3-Chloro-6-nitroindazole | Allyl bromide, K2CO3 | 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | researchgate.netimist.ma |

Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and indazole derivatives are excellent substrates for these transformations.

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and a halide or triflate, is a widely used method for forming biaryl linkages. organic-chemistry.org The chlorine atom at the C-3 position of the indazole ring, while generally less reactive than bromine or iodine, can participate in Suzuki coupling reactions under appropriate catalytic conditions.

The Suzuki reaction provides a reliable method for preparing biaryl derivatives, including those involving heteroaryl systems. nih.gov While specific examples for this compound are not extensively detailed in the provided search results, the general applicability of Suzuki coupling to haloindazoles is well-established. For instance, 5-bromoindazoles have been successfully coupled with various boronic acids using catalysts like Pd(dppf)Cl2. nih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. nih.gov The development of efficient catalysts and ligands continues to expand the scope of Suzuki reactions to include less reactive chlorides.

The table below outlines representative conditions for Suzuki couplings involving haloindazoles, which can be considered as a starting point for the derivatization of this compound.

| Haloindazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 5-(N-Boc-2-pyrrolyl)-1-ethyl-1H-indazole | nih.gov |

| tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | Pd(PPh3)4 | 2N Na2CO3 | 1,4-Dioxane | 5-Methoxy-3-phenyl-1H-indazole | nih.gov |

These examples demonstrate the feasibility of employing Suzuki cross-coupling reactions to functionalize the 3-position of the indazole core, suggesting that this compound can serve as a valuable building block for the synthesis of more complex molecules.

Stille Coupling Applications

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide. wikipedia.orglibretexts.org In the context of this compound, the chlorine atom at the C-3 position serves as the halide leaving group, enabling the introduction of various organic substituents at this site.

The general mechanism of the Stille coupling involves a catalytic cycle that includes oxidative addition of the chloroindazole to a Pd(0) complex, transmetalation with the organostannane reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org These reactions are valued for their tolerance of a wide array of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orglibretexts.org

While specific studies detailing the Stille coupling of this compound are not extensively documented in the provided search results, the reactivity is analogous to other 3-chloroindazoles. The reaction facilitates the formation of C-C bonds, allowing for the synthesis of 3-alkyl-, 3-alkenyl-, 3-aryl-, and 3-heteroaryl-6-methyl-1H-indazoles. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Stille Coupling of 3-Chloroindazoles

| Coupling Partner (R-SnBu₃) | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Vinyl-SnBu₃ | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | Good | wikipedia.orglibretexts.org |

| 2-Thienyl-SnBu₃ | PdCl₂(PPh₃)₂ | PPh₃ | Dioxane | 100 | Moderate to Good | researchgate.net |

| Phenyl-SnBu₃ | Pd₂(dba)₃ | P(furyl)₃ | DMF | 80 | Good | wikipedia.orgorganic-chemistry.org |

Other Palladium-Catalyzed Cross-Couplings

Beyond the Stille reaction, the C-Cl bond at the 3-position of this compound is a versatile handle for various other palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing C-C, C-N, and C-O bonds. sigmaaldrich.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is arguably one of the most important C-C bond-forming reactions, utilizing organoboron reagents (boronic acids or esters) as coupling partners. nih.govnih.gov This method is favored due to the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing byproducts. mdpi.comresearchgate.net The reaction of this compound with various aryl or heteroaryl boronic acids can produce a wide range of 3-aryl-6-methyl-1H-indazoles. nih.gov The efficiency of the coupling is often dependent on the choice of palladium catalyst, ligand, base, and solvent system. nih.govnih.gov For nitrogen-rich heterocycles like indazoles, specific ligands such as SPhos and XPhos have been shown to be particularly effective, even when the indazole nitrogen is unprotected. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.orglibretexts.org The Buchwald-Hartwig amination of this compound allows for the direct introduction of primary or secondary amines at the C-3 position, yielding 3-amino-6-methyl-1H-indazole derivatives. nih.gov This method has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org The development of specialized phosphine (B1218219) ligands has been critical to the broad applicability of this reaction, enabling the coupling of a wide range of amines under mild conditions. nih.govorganic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is used to form C-C bonds between aryl or vinyl halides and terminal alkynes. organic-chemistry.orgwikipedia.org This reaction, co-catalyzed by palladium and copper, provides a direct route to 3-alkynyl-6-methyl-1H-indazoles. These products can serve as versatile intermediates for further transformations. The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.orgwikipedia.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst/Ligand | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | 3-Aryl-6-methyl-1H-indazole | Pd(OAc)₂ / SPhos | nih.govnih.gov |

| Buchwald-Hartwig | Primary/Secondary Amine | 3-Amino-6-methyl-1H-indazole | Pd₂(dba)₃ / BINAP | wikipedia.orgnih.gov |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr): Electrophilic aromatic substitution involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The indazole ring is an electron-rich heteroaromatic system, but the reactivity and regioselectivity are influenced by the substituents. In this compound, the benzene portion of the molecule can undergo SEAr reactions like nitration, halogenation, and sulfonation. wikipedia.org

The methyl group at the C-6 position is an activating, ortho-para directing group, while the heterocyclic part of the indazole can be considered as a whole directing group. Theoretical and experimental studies on indazoles show that electrophilic attack often occurs at the C-5 and C-7 positions. For this compound, the C-5 and C-7 positions are ortho and para to the activating methyl group, respectively. However, the C-4 and C-7 positions are also plausible sites for substitution. For instance, nitration of indazoles has been reported to occur at various positions depending on the reaction conditions and the substitution pattern of the starting material. acs.orgchim.it

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a reaction where a nucleophile displaces a leaving group on an aromatic ring. libretexts.orgopenstax.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgopenstax.org The chlorine atom at the C-3 position of this compound can potentially be displaced by strong nucleophiles. The reactivity of the C-3 position towards nucleophilic attack is enhanced by the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazole ring. Common nucleophiles for this type of reaction include alkoxides, thiolates, and amines, often requiring elevated temperatures to proceed.

Chemo- and Regioselective Functionalization of this compound

Chemoselectivity and regioselectivity are critical considerations in the functionalization of a multifunctional molecule like this compound. The molecule presents several reactive sites: the N-H proton of the pyrazole ring, the C-Cl bond, and the C-H bonds on the benzene ring.

N-Alkylation: The indazole core can be alkylated at either the N-1 or N-2 position, and achieving regioselectivity can be challenging. The outcome of N-alkylation is often dependent on the reaction conditions, such as the base and solvent used, as well as the nature of the alkylating agent. beilstein-journals.org Studies on substituted indazoles have shown that steric and electronic effects of the substituents on the indazole ring play a significant role in directing the alkylation to either N-1 or N-2. beilstein-journals.org For instance, the presence of certain groups at the C-7 position can favor N-2 alkylation. beilstein-journals.org

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying aromatic and heteroaromatic rings without the need for pre-installed leaving groups. For the indazole scaffold, palladium-catalyzed direct arylation has been shown to be effective. mdpi.com While the C-3 position is activated for C-H functionalization in unsubstituted indazole, the presence of the chlorine atom in this compound directs reactions to other sites. nih.gov Regioselective C-H functionalization at the C-7 position of the indazole ring has been achieved, often using a directing group strategy. nih.govmdpi.com

The interplay between the different reactive sites allows for sequential functionalization strategies. For example, one could first perform a palladium-catalyzed cross-coupling at the C-3 position, followed by N-alkylation, and then a regioselective C-H functionalization on the benzene ring to build molecular complexity in a controlled manner.

Advanced Analytical and Characterization Techniques in the Study of 3 Chloro 6 Methyl 1h Indazole

Spectroscopic Analysis in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the substitution pattern on the indazole ring.

For a compound like 3-Chloro-6-methyl-1H-indazole, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons on the benzene (B151609) ring portion of the indazole are characteristic of their relative positions. For instance, data from related substituted indazoles and indoles can be used to predict the spectral features. rsc.orgwiley-vch.de The proton at position 7 would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 would appear as a doublet of doublets, and the proton at position 4 would be a singlet or a narrow doublet. The methyl group at position 6 would present as a sharp singlet in the upfield region of the spectrum. The broad singlet corresponding to the N-H proton is also a key feature, though its chemical shift can vary with solvent and concentration. rsc.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The number of signals confirms the number of unique carbon environments. The chemical shifts for the aromatic carbons are typically found in the 110-140 ppm range, while the methyl carbon would appear significantly upfield. wiley-vch.dersc.orgresearchgate.net The carbon atom attached to the chlorine (C3) would have its chemical shift influenced by the electronegative halogen. Comprehensive NMR studies on various indazole derivatives have established a robust framework for assigning these signals and confirming the tautomeric form of the indazole ring system. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 6-Methyl-Indazole Analog

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| 3-Phenyl-6-(trifluoromethyl)-1H-indazole rsc.org | 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) |

| 6-Chloro-3-methyl-1H-indole rsc.org | 7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H) | 136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67 |

Note: This table presents data for analogous structures to illustrate typical chemical shifts. Data for this compound may vary.

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of a compound. In Electron Ionization (EI) mode, the mass spectrum of this compound would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of this peak, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). nist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise elemental composition, confirming the molecular formula (C₈H₇ClN₂). The fragmentation pattern observed in the mass spectrum provides additional structural information. For the indazole core, common fragmentation pathways involve the loss of N₂ and subsequent cleavages of the ring system. rsc.orgnist.gov This data is invaluable for confirming the identity of the target compound and distinguishing it from potential isomers.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. For substituted indazoles, reversed-phase (RP) HPLC is commonly employed. sielc.com A typical method would utilize a C18 stationary phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or phosphoric acid to ensure sharp peak shapes. sielc.com Detection is usually performed with a UV detector, as the indazole ring system is strongly UV-active.

This technique is particularly crucial for separating constitutional isomers, such as 1-substituted and 2-substituted indazoles, which are often formed as a mixture during synthesis. google.com By developing a robust HPLC method, the purity of a sample of this compound can be quantified with high precision, typically aiming for purities greater than 99% for analytical standards. The method can also be scaled up for preparative separation to isolate the desired compound. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like many indazole derivatives. nist.gov

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a long, thin capillary column. The column's stationary phase separates components based on their boiling points and polarity. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. rsc.org The mass spectrometer provides a mass spectrum for each separated component, allowing for positive identification by comparing the spectrum to established libraries such as the NIST/EPA/NIH Mass Spectral Library. govinfo.gov This technique is highly effective for identifying trace impurities and confirming the identity of the main component in a sample of this compound.

X-ray Crystallography for Solid-State Structure Determination

For indazole derivatives, X-ray crystallography confirms the planar nature of the fused ring system and provides definitive proof of the substituent positions. researchgate.netnih.govnih.goviucr.org Furthermore, it elucidates the packing of molecules in the crystal lattice and reveals intermolecular interactions such as hydrogen bonding (e.g., involving the N-H group) and π-stacking, which govern the solid-state properties of the material. researchgate.netiucr.org While a crystal structure for this compound is not publicly available, data from closely related compounds like 3-chloro-1-methyl-5-nitro-1H-indazole provides a clear example of the detailed information obtained from this technique. nih.gov

Table 2: Crystallographic Data for 3-chloro-1-methyl-5-nitro-1H-indazole nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₆ClN₃O₂ |

| Formula Weight | 211.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8273 (2) |

| b (Å) | 14.678 (6) |

| c (Å) | 15.549 (6) |

| β (°) | 96.130 (9) |

| Volume (ų) | 868.5 (6) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.618 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

Computational Chemistry and Cheminformatics Approaches for 3 Chloro 6 Methyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These methods can determine the distribution of electrons within 3-Chloro-6-methyl-1H-indazole, which in turn governs its reactivity and intermolecular interactions.

Detailed research findings from quantum chemical calculations specifically for this compound are not extensively available in publicly accessible literature. However, such studies on closely related indazole derivatives have been performed. These analyses typically yield valuable data regarding the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the indazole ring, indicating their propensity to act as hydrogen bond acceptors, and positive potential around the N-H proton, indicating its role as a hydrogen bond donor.

Table 1: Hypothetical Electronic Properties of this compound (Illustrative Example)

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |

Note: The data in this table is for illustrative purposes to show what quantum chemical calculations would yield and is not based on published experimental or computational results for this compound.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein.

While specific molecular docking studies for this compound are not readily found in the scientific literature, studies on analogous compounds like 3-chloro-6-nitro-1H-indazole have demonstrated interactions with enzymes such as Leishmania infantum trypanothione (B104310) reductase. ugm.ac.idnih.gov Such studies provide insights into the types of interactions that could be expected, including hydrogen bonds, hydrophobic interactions, and pi-stacking.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. MD simulations provide a detailed view of the conformational changes and the dynamics of the interactions, which can help in assessing the binding affinity and the residence time of the ligand in the active site. The root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is often calculated to assess the stability of the complex.

Table 2: Illustrative Molecular Docking and Dynamics Data for this compound with a Hypothetical Kinase Target

| Parameter | Value | Description |

| Docking Score | -8.5 kcal/mol | Predicted binding affinity |

| Key Interactions | H-bond with GLU81, Pi-stacking with PHE146 | Specific amino acid residues involved in binding |

| Average RMSD | 1.5 Å | Stability of the ligand in the binding pocket over a 100 ns simulation |

Note: This table presents hypothetical data for illustrative purposes and does not represent the results of a specific study on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which molecular features are important for activity.

A QSAR study involving this compound would typically start with a dataset of its derivatives with known biological activities (e.g., inhibitory concentrations against a specific enzyme). For each molecule, a set of molecular descriptors would be calculated, which can be constitutional, topological, physicochemical, or quantum-chemical in nature. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

Although a specific QSAR model for derivatives of this compound is not available in the reviewed literature, the general approach is widely used for indazole-based compounds. The resulting models can provide valuable insights into the structure-activity landscape and guide the design of more potent analogues.

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based approaches are central to modern drug design and could be applied to this compound to develop new therapeutic agents.

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target. If a set of active molecules including this compound were known, a pharmacophore model could be developed. A pharmacophore represents the essential steric and electronic features that are necessary for biological activity. This model could then be used to screen virtual libraries of compounds to identify new molecules with the desired features.

Structure-Based Drug Design: This strategy is employed when the 3D structure of the target protein is known. Using molecular docking, this compound could be docked into the active site of a target protein. Analysis of the binding mode would reveal key interactions and potential areas for modification to improve affinity and selectivity. For instance, if the methyl group at the 6-position is in a favorable hydrophobic pocket, modifications could be explored to optimize this interaction. Conversely, if the chlorine at the 3-position is in a solvent-exposed region, it could be replaced with other functional groups to potentially form additional interactions with the protein.

These computational strategies provide a powerful framework for the exploration of the chemical and biological properties of this compound and for the rational design of novel derivatives with therapeutic potential. While specific research data for this exact compound is limited in the public domain, the methodologies described here are standard in the field and would be directly applicable to its study.

Applications of 3 Chloro 6 Methyl 1h Indazole Beyond Medicinal Chemistry

Agricultural Chemistry Applications

The indazole scaffold is a recognized pharmacophore in the development of various agrochemicals. Although direct studies on the agricultural applications of 3-Chloro-6-methyl-1H-indazole are not extensively documented in publicly available literature, the known bioactivities of analogous compounds provide a basis for exploring its potential in this sector.

Development of Agrochemicals

The synthesis of novel agrochemicals is a critical area of research aimed at improving crop yields and resilience. Heterocyclic compounds, including indazoles, play a significant role in the discovery of new active ingredients. The structural features of this compound, namely the chlorinated indazole core with a methyl substituent, are common motifs in molecules exhibiting biological activity.

Research into other substituted indazoles has demonstrated their potential as scaffolds for various agrochemical applications. For instance, the development of novel 6-indazolyl-2-picolinic acids has been explored for their herbicidal properties. mdpi.com These studies indicate that the indazole ring system can serve as a foundational structure for creating molecules with potent effects on plant growth. The specific substitution pattern of this compound could be leveraged as a starting point or an intermediate in the synthesis of more complex agrochemical candidates.

Herbicidal and Pesticidal Formulations

The search for new herbicides and pesticides is driven by the need to manage weed and pest resistance to existing treatments. Indazole derivatives have shown promise in this regard, with various analogues exhibiting herbicidal, insecticidal, miticidal, and fungicidal activities. googleapis.com

The herbicidal potential of indazole-containing compounds is an area of active investigation. For example, certain pyrazole (B372694) derivatives, which share a similar five-membered nitrogen-containing ring with indazoles, have been found to exhibit significant herbicidal effects. nih.gov The design and synthesis of novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have also yielded compounds with potential herbicidal activity. mdpi.com While specific data on this compound is not available, the general herbicidal activity of the indazole class suggests that it could be a candidate for inclusion in screening programs for new herbicidal formulations.

In the realm of pesticides, a European patent has disclosed that certain indazole compounds can be used as fungicides, insecticides, and miticides. googleapis.com This suggests that the indazole scaffold can be modified to target a range of agricultural pests. The specific combination of a chloro and a methyl group on the indazole ring of this compound may confer specific pesticidal properties that warrant further investigation.

Table 1: Examples of Herbicidal Activity in Indazole and Related Derivatives

| Compound Class | Target Weeds | Activity Level | Reference |

| 6-Indazolyl-2-picolinic Acids | Broadleaf weeds | Good inhibitory effects | mdpi.com |

| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Digitaria sanguinalis | Excellent post-emergence | nih.gov |

| Chloroacetamide Derivatives | Anagallis arvensis, Lolium temulentum | Potent, lower EC50 than standard | ekb.eg |

This table illustrates the herbicidal potential of the broader chemical class to which this compound belongs. Specific activity for this compound has not been reported.

Material Science Investigations

The application of heterocyclic compounds in material science is a growing field, with these molecules offering unique electronic and structural properties. While the use of this compound in this domain is not well-established, its chemical structure suggests potential avenues for exploration in polymer synthesis and coatings development.

Potential in Polymer Synthesis

The indazole ring, with its aromatic nature and reactive nitrogen atoms, presents possibilities for incorporation into polymeric structures. This compound could potentially serve as a monomer or a precursor to a monomer in polymerization reactions. The chloro and methyl groups could influence the reactivity of the indazole ring and the properties of the resulting polymer, such as thermal stability, solubility, and electronic characteristics.

While direct evidence of this compound in polymer synthesis is lacking, the broader field of heterocyclic polymers is well-developed. The principles used to incorporate other nitrogen-containing heterocycles into polymer backbones could be adapted for indazole-based monomers. Further research would be needed to explore the polymerization of indazole derivatives and to characterize the properties of the resulting materials.

Exploration in Coatings Development

The development of advanced coatings often involves the use of functional additives to impart specific properties such as corrosion resistance, UV stability, or antimicrobial activity. The chemical structure of this compound suggests it could be investigated as such an additive.

The nitrogen atoms in the indazole ring could potentially interact with metal surfaces, suggesting a possible role as a corrosion inhibitor. Furthermore, the aromatic system of the indazole core might contribute to UV absorption, potentially enhancing the durability of coatings exposed to sunlight. Again, it is important to note that these are theoretical applications based on the general properties of heterocyclic compounds, and specific research on this compound in coatings is required to validate these hypotheses.

Future Directions and Research Perspectives on 3 Chloro 6 Methyl 1h Indazole

Emerging Synthetic Methodologies for Indazole Derivatives

The synthesis of indazole derivatives is evolving beyond traditional methods, with a focus on efficiency, selectivity, and the generation of diverse molecular libraries.

C-H Activation and Functionalization : A prominent area of development is the direct functionalization of carbon-hydrogen (C-H) bonds. This atom-economical approach allows for the late-stage modification of the indazole core, providing access to novel analogues that would be difficult to synthesize otherwise. researchgate.netresearchgate.net Transition-metal-catalyzed C-H activation, using elements like rhodium and palladium, has enabled the regioselective introduction of various functional groups. nih.govmdpi.comnih.gov For instance, Rh(III)-catalyzed C-H activation has been used for the direct acylmethylation of 2H-indazoles, showcasing broad substrate scope and good functional group tolerance. researchgate.net These methods are crucial for exploring the structure-activity relationships of compounds like 3-Chloro-6-methyl-1H-indazole.

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis. researchgate.netdoaj.org This methodology uses light energy to drive chemical reactions, often under mild conditions. It has been successfully applied to the synthesis of complex indazole-containing structures, such as indazolo[2,3-a]quinolines, through intramolecular N-N bond formation. nih.govacs.org This approach offers a green alternative to traditional methods that may require harsh reagents or high temperatures. rsc.orgacs.org

Flow Chemistry : Continuous flow chemistry is revolutionizing the synthesis of pharmaceutical intermediates. acs.org This technology offers enhanced safety, scalability, and reproducibility compared to traditional batch processes. researchgate.net For indazole synthesis, flow reactors have been used to achieve rapid and efficient production, enabling on-demand synthesis of multigram quantities. acs.orgnih.gov A three-step flow procedure for synthesizing indazole derivatives has been developed, highlighting the potential of this technology to streamline the production of complex heterocyclic scaffolds. researchgate.net

Table 1: Comparison of Emerging Synthetic Methodologies for Indazole Derivatives

| Methodology | Advantages | Key Features | Catalysts/Reagents |

|---|---|---|---|

| C-H Activation | High atom economy, late-stage functionalization, access to novel analogues. researchgate.netnih.gov | Direct conversion of C-H to C-C or C-X bonds. researchgate.net | Rhodium, Palladium, Copper. nih.govmdpi.com |

| Photoredox Catalysis | Mild reaction conditions, sustainable (uses light energy), high selectivity. researchgate.net | Ruthenium or Iridium-based photocatalysts, organic dyes. nih.govrsc.org | Visible light, photocatalysts. acs.org |

| Flow Chemistry | Increased safety, scalability, reproducibility, process control. acs.orgresearchgate.net | Continuous reaction in a reactor system. nih.gov | N/A (Technology Platform) |

Exploration of Novel Biological Targets

While indazole derivatives have established roles as kinase inhibitors, ongoing research is uncovering new therapeutic applications for compounds like this compound.

Kinase Inhibitors : The indazole scaffold is a "privileged structure" frequently found in kinase inhibitors. researchgate.net Research continues to identify new kinase targets. Derivatives are being developed as pan-Pim kinase inhibitors and phosphoinositide-dependent kinase-1 (PDK1) inhibitors. nih.govmdpi.com For example, a novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives showed potent PDK1 activity with IC50 values in the nanomolar range. mdpi.com A structurally similar compound, 1-{6-[(4M)-4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]heptan-2-yl}prop-2-en-1-one (JDQ443), has been identified as a covalent inhibitor of KRASG12C, a key target in solid tumors. acs.org

Anticancer Applications : Beyond kinase inhibition, indazoles are being investigated for broad anti-proliferative effects against various cancer cell lines. researchgate.netmdpi.com Some derivatives have shown potent activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer cell lines. mdpi.comlongdom.org For example, certain indazole derivatives induced apoptosis in 4T1 breast cancer cells by modulating key proteins like caspase-3, Bax, and Bcl-2. researchgate.net

Other Therapeutic Areas : The therapeutic potential of indazoles extends to other diseases. Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promise as antileishmanial candidates, inhibiting the growth of Leishmania major. nih.govresearchgate.net Molecular modeling studies suggest these compounds bind effectively to the Leishmania trypanothione (B104310) reductase enzyme. nih.govresearchgate.net Furthermore, the indazole core is found in drugs with diverse activities, including anti-inflammatory, anti-HIV, and serotonin (B10506) 5-HT3 receptor antagonist effects, suggesting a broad scope for future drug development. nih.govresearchgate.netnih.gov

Table 2: Selected Biological Targets for Indazole Derivatives

| Target Class | Specific Target Example | Therapeutic Area | Reference Compound Type |

|---|---|---|---|

| Protein Kinases | VEGFR-2, Pim-1, PDK1, KRASG12C | Cancer | Substituted 1H-indazoles |

| Apoptosis Pathway | Caspase-3, Bcl-2/Bax | Cancer | Indazole-based derivatives |

| Parasitic Enzymes | Trypanothione Reductase | Leishmaniasis | 3-chloro-6-nitro-1H-indazoles |

| Serotonin Receptors | 5-HT3 | Antiemetic | Granisetron (Indazole-containing drug) |

Integration of Artificial Intelligence in Drug Discovery and Development

Artificial intelligence (AI) and computational methods are becoming indispensable for accelerating the drug discovery process for indazole-based compounds.

In Silico Screening and Molecular Docking : High-throughput virtual screening allows for the rapid evaluation of large compound libraries against specific biological targets. nih.gov For indazole derivatives, in silico approaches have been used to identify potential inhibitors of targets like Unc-51-Like Kinase 1 (ULK1) and Glycogen Synthase Kinase-3β (GSK-3β). nih.govresearchgate.net Molecular docking studies provide insights into the binding modes of these compounds, guiding the design of more potent and selective inhibitors. mdpi.com

Quantitative Structure–Activity Relationship (QSAR) : QSAR models are used to correlate the chemical structure of compounds with their biological activity. longdom.org These predictive models help identify key structural features that influence efficacy. For indazole derivatives, 2D and 3D-QSAR models have been developed to guide the design of potent anticancer agents by highlighting important structural attributes for activity against targets like Tyrosine Threonine Kinase (TTK). longdom.org

ADMET Profiling : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. In silico tools are used to evaluate the drug-likeness and potential toxicity risks of new indazole derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. longdom.orgresearchgate.netmdpi.com

Sustainable and Eco-Friendly Approaches in this compound Research

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact.

Green Catalysts and Solvents : Research is focused on replacing hazardous reagents and solvents with more environmentally benign alternatives. This includes the use of natural catalysts, such as lemon peel powder, and greener solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) in the synthesis of 1H-indazoles. researchgate.netsamipubco.com Heterogeneous catalysts, which can be easily recovered and reused, are also being explored to improve the sustainability of synthetic processes. researchgate.net

Energy-Efficient Methodologies : Techniques like photocatalysis and microwave-assisted synthesis offer energy-efficient alternatives to conventional heating. researchgate.netdoaj.org Visible-light-mediated reactions can often be performed at room temperature, reducing energy consumption. acs.org Similarly, ultrasound irradiation has been used to accelerate reactions and improve yields in the synthesis of bioactive 1H-indazoles. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Chloro-6-methyl-1H-indazole, and how do reaction parameters affect yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted precursors (e.g., 3-aminoindazole derivatives) under acidic or catalytic conditions. Key parameters include:

- Temperature : Elevated temperatures (~120–150°C) enhance cyclization efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalysts : Palladium or copper catalysts may accelerate cross-coupling reactions for functionalization .

- Purification : Recrystallization or column chromatography is critical to isolate high-purity products (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methyl and chloro groups at positions 6 and 3, respectively) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 181.04 [M+H]) .

- FT-IR : Identifies functional groups (e.g., N-H stretching at ~3400 cm for indazole) .

Q. What are the key considerations in designing biological assays for evaluating enzyme inhibition by this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases or enzymes with known indazole-binding pockets (e.g., PKA, CDKs) .

- Assay Conditions : Maintain physiological pH (7.4) and temperature (37°C) to mimic in vivo environments .

- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and DMSO controls to assess solvent interference .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in solvents like methanol/water to obtain single crystals .

- Data Collection : Employ synchrotron radiation for high-resolution (<1.0 Å) data, enabling precise bond-length and angle measurements .

- Software : SHELX suite refines hydrogen-bonding networks (e.g., C–H···Cl interactions) and π-stacking arrangements .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in kinase inhibition?

- Methodological Answer :

- Substituent Variation : Compare analogues with halogen (Br, F) or electron-donating groups (e.g., –OCH) at position 6 to assess steric/electronic effects .

- Docking Studies : Use MOE or AutoDock to predict binding poses in kinase ATP-binding pockets (e.g., CDK2) .

- Kinetic Assays : Measure IC values across kinase panels to identify selectivity profiles .

Q. How should researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Cross-reference assay conditions (e.g., cell lines, compound concentrations) to identify variability sources .

- Reproducibility Tests : Replicate studies using standardized protocols (e.g., NIH guidelines for cytotoxicity assays) .

- Data Transparency : Share raw datasets via repositories like RCSB PDB or Zenodo to enable independent validation .

Q. What computational methods predict the binding affinity of this compound with target proteins?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100-ns trajectories to assess stability (e.g., RMSD <2.0 Å) .

- Free Energy Calculations : Use MM/GBSA or QM/MM to estimate ΔG and rank derivatives .

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with hinge regions of kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.